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Abstract

L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin receptor 2
(CCK2), also known as the gastrin receptor. This document provides an in-depth technical
overview of the pharmacological properties of L-365,260, including its receptor binding affinity,
selectivity, and functional activity. Detailed methodologies for key experimental procedures are
provided, and signaling pathways and experimental workflows are visually represented to
facilitate a comprehensive understanding of this compound's mechanism of action and
experimental evaluation.

Introduction

L-365,260, chemically identified as (3R)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-
benzodiazepin-3-yl)-N'-(3-methylphenyl)urea, is a benzodiazepine derivative that has been
instrumental in elucidating the physiological roles of CCK2 receptors.[1][2] These receptors are
primarily found in the brain and the gastrointestinal tract, where they are involved in anxiety,
pain perception, and the regulation of gastric acid secretion.[3] L-365,260 exhibits high affinity
and selectivity for the CCK2 receptor over the CCK1 receptor subtype, making it a valuable
pharmacological tool for in vitro and in vivo studies.[1][4][5]

Receptor Binding Profile
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The affinity of L-365,260 for cholecystokinin receptors has been characterized through
radioligand binding assays across various species and tissues. The compound demonstrates a
significantly higher affinity for the CCK2 (gastrin/CCK-B) receptor compared to the CCK1
(CCK-A) receptor.

Table 1: Receptor Binding Affinity of L-365,260

Receptor Species/Tis Lo Reference(s
Radioligand Parameter Value (nM)

Subtype sue
CCK2 (CCK- Guinea Pig [BH]L-
, Kd 2.3 [6]
B) Brain 365,260
CCK2 (CCK- Guinea Pig [1251]-BH- )
_ Ki 2.0 [71[8]
B) Brain CCK8S
) Guinea Pig ) )
Gastrin [125]]-Gastrin  Ki 1.9 [71[8]
Stomach
CCK1 (CCK- Guinea Pig [BH]L-
IC50 280 [1][5]
A) Pancreas 364,718
CCK2 (CCK- _ -~
B) Dog Tissues Not Specified  1C50 20-40 [2]

Receptor Selectivity

L-365,260 displays a high degree of selectivity for the CCK2 receptor. The affinity for the CCK2
receptor is over 100 times greater than its affinity for the CCK1 receptor.[2] Furthermore, L-
365,260 has been shown to be inactive at a range of other receptors, including opiate,
muscarinic acetylcholine, a- and B-adrenergic, histamine, angiotensin, and bradykinin
receptors, highlighting its specific pharmacological profile.[1][4]

Functional Activity

As a competitive antagonist, L-365,260 effectively blocks the physiological effects mediated by
the activation of CCK2 receptors. This has been demonstrated in various in vitro and in vivo
functional assays.
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In Vitro Antagonism

In isolated tissue preparations, L-365,260 acts as a surmountable antagonist, causing parallel
rightward shifts in the concentration-response curves of CCK2 receptor agonists like

pentagastrin.[9]

In Vivo Efficacy

The primary in vivo functional effect of L-365,260 is the inhibition of gastric acid secretion. It
effectively antagonizes pentagastrin-stimulated gastric acid secretion in several animal models.
[2][10] Interestingly, at higher doses, it can also inhibit histamine- and bethanechol-stimulated
acid secretion.[10][11]

Table 2: In Vivo Functional Activity of L-365,260
Inhibit T in-Stimulated Acid S ion)

) Route of
Species L . ED50 (mgl/kg) Reference(s)
Administration
Mouse Oral 0.03 [2]
Rat Oral 0.9 [2]
Guinea Pig Oral 5.1 [2]

12.6 (for inhibition of
Rat Intravenous ) ] [10]
basal acid secretion)

In humans, oral administration of L-365,260 leads to a dose-dependent inhibition of
pentagastrin-stimulated gastric acid secretion.[12] A 50 mg oral dose resulted in a 50%
inhibition of the gastric acid output in response to pentagastrin.[12]

Signaling Pathways

The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the
Gq alpha subunit. Antagonism of this receptor by L-365,260 blocks these downstream signaling
cascades.
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CCK2 Receptor Signaling Pathway and L-365,260 Antagonism.

Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive radioligand binding assay to determine the affinity
(Ki) of L-365,260 for the CCK2 receptor.

Materials:

» Tissue Preparation: Guinea pig brain cortex or gastric glands homogenized in ice-cold buffer
(e.g., 50 mM Tris-HCI, pH 7.4).

» Radioligand: [3H]L-365,260 or [125I]-Bolton-Hunter labeled CCK-8.

o Competitor: Unlabeled L-365,260.

o Assay Buffer: 50 mM Tris-HCI (pH 7.4) containing MgCI2 and bovine serum albumin (BSA).
o Wash Buffer: Ice-cold assay buffer.

 Scintillation Cocktail.

e Glass fiber filters.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1673720?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Procedure:

o Membrane Preparation: Homogenize tissue in buffer and centrifuge to pellet membranes.
Resuspend the pellet in fresh buffer.

o Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of
radioligand, and varying concentrations of unlabeled L-365,260. Include tubes for total
binding (radioligand only) and non-specific binding (radioligand + a high concentration of an
unlabeled ligand).

 Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g.,
60 minutes) to reach equilibrium.

o Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound
and free radioligand.

e Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

o Quantification: Place the filters in scintillation vials with scintillation cocktail and measure
radioactivity using a scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Plot the percentage of specific binding against the logarithm of the competitor
concentration to generate a competition curve. Determine the IC50 value (concentration of
competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-
Prusoff equation.
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Workflow for a Competitive Radioligand Binding Assay.
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In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated
Rat Model)

This protocol outlines a common in vivo method to assess the functional antagonism of L-
365,260 on gastric acid secretion.

Materials:
e Animal Model: Male Sprague-Dawley or Wistar rats, fasted overnight.
e Anesthetic.

e L-365,260: Prepared in a suitable vehicle for the chosen route of administration (e.g.,
intravenous or oral).

e Pentagastrin: Stimulant for gastric acid secretion.
e Saline solution.

e Surgical instruments.

e pH meter and titrator.

Procedure:

¢ Animal Preparation: Anesthetize the fasted rat.

o Surgical Procedure: Perform a midline laparotomy to expose the stomach. Ligate the pylorus
to allow for the collection of gastric secretions.

e Drug Administration: Administer L-365,260 (or vehicle control) via the desired route (e.qg.,
intravenously or orally).

o Stimulation: After a predetermined time, administer pentagastrin (e.g., subcutaneously or via
intravenous infusion) to stimulate gastric acid secretion.

o Collection: After a set period (e.g., 2-4 hours), euthanize the animal and collect the
accumulated gastric contents from the stomach.
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o Measurement: Centrifuge the gastric juice to remove any solid matter. Measure the volume
and determine the acid concentration by titrating an aliquot with a standardized NaOH

solution to a pH of 7.0.

o Data Analysis: Calculate the total acid output (volume x concentration). Compare the acid
output in the L-365,260-treated groups to the control group to determine the extent of
inhibition and calculate the ED50 value.
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Workflow for In Vivo Gastric Acid Secretion Assay.
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Conclusion

L-365,260 is a well-characterized pharmacological tool with high affinity and selectivity for the
CCK2 receptor. Its profile as a potent competitive antagonist has been established through
extensive in vitro and in vivo studies. The detailed experimental protocols and visual
representations of signaling pathways and workflows provided in this guide offer a
comprehensive resource for researchers and professionals in the field of pharmacology and
drug development, facilitating further investigation into the roles of the CCK2 receptor and the
development of novel therapeutic agents.
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 To cite this document: BenchChem. [The Pharmacological Profile of L-365,260: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673720#what-is-the-pharmacological-profile-of-I-
365260]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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